molecular formula C11H11NO B7464783 4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile

4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile

Cat. No. B7464783
M. Wt: 173.21 g/mol
InChI Key: MUIKASWEAWENED-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile (HTN) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HTN is a naphthalene derivative that has been synthesized using various methods.

Mechanism of Action

4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile has been shown to have a protective effect on cells against oxidative stress and inflammation. 4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile has also been shown to have a vasodilatory effect, which may be beneficial in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile has the advantage of being relatively easy to synthesize and has shown promising results in preclinical studies. However, the limitations of 4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile include its low solubility in water, which may limit its bioavailability in vivo.

Future Directions

Future research on 4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile may focus on its potential therapeutic applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Further studies may also investigate the optimal dosage and administration of 4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile, as well as its potential side effects. Additionally, research may focus on the development of more efficient synthesis methods for 4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile.
In conclusion, 4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile is a promising compound that has shown potential therapeutic applications in various fields. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and dosage.

Scientific Research Applications

4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile has been studied for its potential therapeutic applications in various fields such as neurology, cardiology, and oncology. 4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h5-6,13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIKASWEAWENED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5,6,7,8-tetrahydro-1-naphthonitrile

Synthesis routes and methods

Procedure details

4-Benzyloxy-5,6,7,8-tetrahydro-1-naphthonitrile (0.6 g, 2.3 mM) was hydrogenated in ethanol (30 ml) in the presence of 10% palladium on charcoal catalyst (100 mg). After 2 hours the catalyst was filtered off and the filtreate was evaporated to give the phenol (6) a white solid (0.4 g) mpt 133°-134° C.
Name
4-Benzyloxy-5,6,7,8-tetrahydro-1-naphthonitrile
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

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